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Compound of Interest

Compound Name: 4,6-Dihydroxyquinoline

Cat. No.: B1198300

An In-depth Technical Guide to 4,6-Dihydroxyquinoline: Structure, Properties, and
Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development, offering a detailed exploration of 4,6-dihydroxyquinoline.
We will delve into its core chemical characteristics, synthesis, biological significance, and the
therapeutic potential of its derivatives, providing a foundation for future research and
application.

Introduction to 4,6-Dihydroxyquinoline

4,6-Dihydroxyquinoline, also known by its IUPAC name 6-hydroxy-1H-quinolin-4-one, is a
heterocyclic aromatic organic compound belonging to the hydroxyquinolone class.[1] The
quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in
medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3]
4,6-Dihydroxyquinoline itself is a significant molecule, not only as a versatile building block in
organic synthesis but also as a naturally occurring human and mouse metabolite.[4] It is a
product of the tryptophan metabolism pathway, formed from 5-hydroxytryptophan.[1][4]

A key feature of this molecule is its existence in tautomeric forms, primarily the keto-enol
equilibrium between 4,6-dihydroxyquinoline and 6-hydroxy-1H-quinolin-4-one. The quinolone
(keto) form is generally the more stable tautomer. This structural duality is crucial as it
influences the molecule's chemical reactivity and its interactions in biological systems.
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Chemical Structure and Properties

A thorough understanding of the physicochemical properties of 4,6-dihydroxyquinoline is
essential for its application in synthesis and drug design.

Chemical Identifiers and Structure

The fundamental identity of 4,6-dihydroxyquinoline is defined by its structural and naming
conventions.

IUPAC Name: 6-hydroxy-1H-quinolin-4-one[4]

Synonyms: Quinoline-4,6-diol, 4,6-Quinolinediol[1][4]

CAS Number: 3517-61-1[4][5]

Molecular Formula: CoH7NO2[4]

Molecular Weight: 161.16 g/mol [4]

The molecule's structure is characterized by a quinoline core with hydroxyl groups at positions
4 and 6. As mentioned, it primarily exists in the more stable 4-quinolone form.

Caption: Tautomeric equilibrium of 4,6-dihydroxyquinoline.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various solvents and
reaction conditions, which is critical for experimental design.
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Property Value Source
Physical Description Solid [4]
Bailing Point 361.6-"C at 760 mmHg ]
(Predicted)
Water Solubility 3.96 g/L (Predicted) [5]
logP 1.09 - 1.52 (Predicted) [5]
pKa (Strongest Acidic) 9.51 (Predicted) [5]
pKa (Strongest Basic) 2.84 (Predicted) [5]
Polar Surface Area 53.35 A2 (Predicted) [5]
Hydrogen Bond Donors 2 [5]
Hydrogen Bond Acceptors 3 [5]
Rotatable Bond Count 0 [5]

Spectral Data

Spectroscopic data provides the definitive structural confirmation of the molecule.

'H NMR: The proton NMR spectrum would show characteristic signals for the aromatic
protons on the quinoline ring system and the hydroxyl protons. The exact chemical shifts are
dependent on the solvent used (e.g., DMSO-d6).[7][8]

13C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the
nine carbon atoms in the molecule, with shifts indicative of their chemical environment
(aromatic, carbonyl, etc.).[9][10]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the
molecular formula CoH7NO:2 by providing a precise mass measurement of the molecular ion
[M+H]* at approximately 162.05496 m/z.[10][11]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for O-H stretching (hydroxyl groups), N-H stretching (in the quinolone form), C=0
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stretching (carbonyl group), and C=C/C=N stretching (aromatic rings).[6][9]

Synthesis of 4,6-Dihydroxyquinoline

The synthesis of hydroxyquinolines often involves cyclization reactions. The Gould-Jacobs
reaction is a widely used method for synthesizing 4-hydroxyquinolines.[12] A plausible synthetic
route for 4,6-dihydroxyquinoline would start from an appropriately substituted aniline, in this
case, 4-aminophenol.

Synthetic Workflow: Modified Gould-Jacobs Reaction

The causality behind this experimental choice lies in the reliability of the Gould-Jacobs reaction
for creating the 4-hydroxyquinoline core. The reaction proceeds in two main stages: initial
reaction of an aniline with a malonic acid derivative to form an anilinomethylene intermediate,
followed by thermal cyclization.

Caption: Synthetic workflow for 4,6-dihydroxyquinoline.

Experimental Protocol

This protocol is a representative, self-validating methodology. Each step includes purification
and characterization to ensure the integrity of the intermediates and the final product.

e Step 1: Synthesis of Diethyl 2-((4-hydroxyphenylamino)methylene)malonate.
o In a round-bottom flask, dissolve 4-aminophenol (1 eq.) in ethanol.
o Add diethyl ethoxymethylenemalonate (1 eq.) to the solution.

o Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature. The product often
precipitates and can be collected by filtration.

o Wash the solid with cold ethanol and dry under vacuum. Confirm the structure using NMR
and IR spectroscopy.
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o Step 2: Thermal Cyclization.

o Add the intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or
diphenyl ether.

o Heat the mixture to approximately 240-260°C for 30-60 minutes. This high temperature is
necessary to overcome the activation energy for the intramolecular cyclization.

o Monitor the reaction by TLC.

o Cool the mixture. The cyclized product, ethyl 4,6-dihydroxyquinoline-3-carboxylate, will
precipitate.

o Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry.

o Step 3: Hydrolysis and Decarboxylation.

[e]

Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

o Heat the mixture to reflux until the hydrolysis of the ester is complete (monitored by TLC).
This saponifies the ester to a carboxylate salt.

o Cool the solution and carefully acidify with a strong acid (e.g., HCI) to a pH of ~5-6. The
carboxylic acid will precipitate.

o Heating the acidic mixture further will induce decarboxylation, releasing CO2 and yielding
the final product, 4,6-dihydroxyquinoline.

o Cool the mixture, collect the precipitated solid by filtration, wash with water, and dry.
o Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
o Confirm the final structure and purity using *H NMR, 3C NMR, and mass spectrometry.

Biological Significance and Applications in Drug
Development
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While 4,6-dihydroxyquinoline itself has limited direct therapeutic use, its core structure is a
cornerstone for developing potent pharmacological agents.[2] The hydroxyl groups provide key
points for derivatization, enabling the modulation of physicochemical properties and biological
targets.

Natural Role

As a metabolite in the tryptophan pathway, 4,6-dihydroxyquinoline is a naturally occurring
molecule in humans and other organisms.[1][4] Its presence in biological systems suggests a
degree of inherent biocompatibility, making its scaffold an attractive starting point for drug
design.

Therapeutic Potential of Derivatives

The versatility of the quinoline scaffold allows for the synthesis of derivatives with a wide range
of biological activities.

e Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties.[2][9] For
instance, novel derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been
synthesized and evaluated as potential PI3Ka inhibitors, a key target in cancer signaling
pathways.[9] The mechanism often involves the inhibition of protein kinases or the induction
of apoptosis in cancer cells.[9][13]

» Antimicrobial Activity: The 4-hydroxyquinoline scaffold is a component of compounds with
significant antimicrobial effects, including activity against bacteria and fungi.[14][15]
Derivatization, such as adding halogen or alkyl groups, can enhance this potency.[2]

» Anti-inflammatory Activity: Certain 4-hydroxy-2-quinolone derivatives have demonstrated
anti-inflammatory properties, potentially by inhibiting the production of inflammatory
mediators like nitric oxide (NO).[2][3]

o Other Applications: The broader family of hydroxyquinolines has been investigated for a vast
array of uses, including as antimalarials (e.g., chloroquine, which has a quinoline core), anti-
HIV agents, and neuroprotective agents through metal chelation.[15][16][17]

Caption: Therapeutic applications of 4,6-dihydroxyquinoline derivatives.
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Conclusion

4,6-Dihydroxyquinoline is a molecule of significant interest, bridging natural metabolic
pathways and advanced synthetic chemistry. Its robust quinoline core, combined with the
reactivity of its hydroxyl groups, makes it an exceptionally valuable platform for the
development of novel therapeutic agents. The demonstrated anticancer, antimicrobial, and anti-
inflammatory activities of its derivatives underscore the vast potential held within this scaffold.
For researchers in drug discovery, a deep understanding of its structure, properties, and
synthetic accessibility is the first step toward unlocking new treatments for a range of human
diseases. Future research will likely focus on creating more diverse libraries of derivatives and
exploring their mechanisms of action in greater detail to develop highly selective and potent
drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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